

Enloplatin: A Technical Guide to Physicochemical Properties and Analysis

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Compound of Interest

Compound Name: *Enloplatin*

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This document provides a comprehensive technical overview of the physicochemical properties of **Enloplatin** (CAS 111523-41-2), a third-generation platinum-based antineoplastic agent. Understanding these core characteristics is critical for formulation development, pharmacokinetic studies, and mechanistic investigations. This guide summarizes key quantitative data, presents detailed experimental protocols for property determination, and visualizes essential workflows and biological pathways.

Physicochemical Properties of Enloplatin

Enloplatin is a platinum(II) complex containing a 1,1-cyclobutanedicarboxylate leaving group and a tetrahydro-4H-pyran-4,4-dimethanamine ligand. These structural features influence its stability, solubility, and biological activity, distinguishing it from earlier platinum drugs like cisplatin and carboplatin. A summary of its known physicochemical properties is presented below.

Data Summary

Property	Value	Reference
IUPAC Name	[4-(aminomethyl)oxan-4-yl]methanamine;cyclobutane-1,1-dicarboxylate;platinum(2+)	[1]
Molecular Formula	C ₁₃ H ₂₂ N ₂ O ₅ Pt	[1]
Molecular Weight	481.41 g/mol	[1]
Melting Point	260-263 °C (with decomposition)	[2][3] (from external source)
XLogP3 (Calculated)	1.27	(from external source)
Hydrogen Bond Donor Count	2	
Hydrogen Bond Acceptor Count	7	
Topological Polar Surface Area	142 Å ²	
Aqueous Solubility	Data not publicly available. Generally, platinum complexes exhibit a wide range of aqueous solubilities.	
pKa	Data not publicly available. The amine ligands suggest basic properties.	

Experimental Protocols

Accurate characterization of a drug candidate's properties is fundamental. The following sections detail standard methodologies for determining key physicochemical parameters for platinum-based compounds like **Enloplatin**.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of **Enloplatin** in water.

Materials:

- **Enloplatin** powder
- Deionized water (or specified buffer, e.g., PBS pH 7.4)
- Orbital shaker with temperature control
- Centrifuge
- Calibrated analytical balance
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.22 μm PVDF)
- Analytical instrument for quantification (e.g., HPLC-UV, ICP-MS)

Procedure:

- **Preparation:** Add an excess amount of **Enloplatin** powder to a sealed, sterile container containing a known volume of the aqueous solvent. The excess solid should be clearly visible.
- **Equilibration:** Place the container in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, allow the suspension to stand, letting the excess solid settle.
- **Sample Collection:** Carefully withdraw an aliquot of the supernatant.

- Filtration: Immediately filter the aliquot using a syringe filter to remove any undissolved microparticulates. This step is critical to prevent overestimation of solubility.
- Quantification:
 - Prepare a series of standard solutions of **Enloplatin** of known concentrations.
 - Analyze the filtered sample (the saturated solution) and the standard solutions using a validated analytical method. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is highly sensitive for quantifying platinum content. Alternatively, a validated HPLC-UV method can be used.
 - Construct a calibration curve from the standards and determine the concentration of **Enloplatin** in the saturated sample.
- Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.

Protocol for LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Objective: To determine the LogP value of **Enloplatin**.

Materials:

- **Enloplatin**
- n-Octanol (reagent grade)
- Deionized water or buffer (pH 7.4)
- Separatory funnel or centrifuge tubes
- Vortex mixer and centrifuge
- Analytical instrument for quantification (HPLC-UV or ICP-MS)

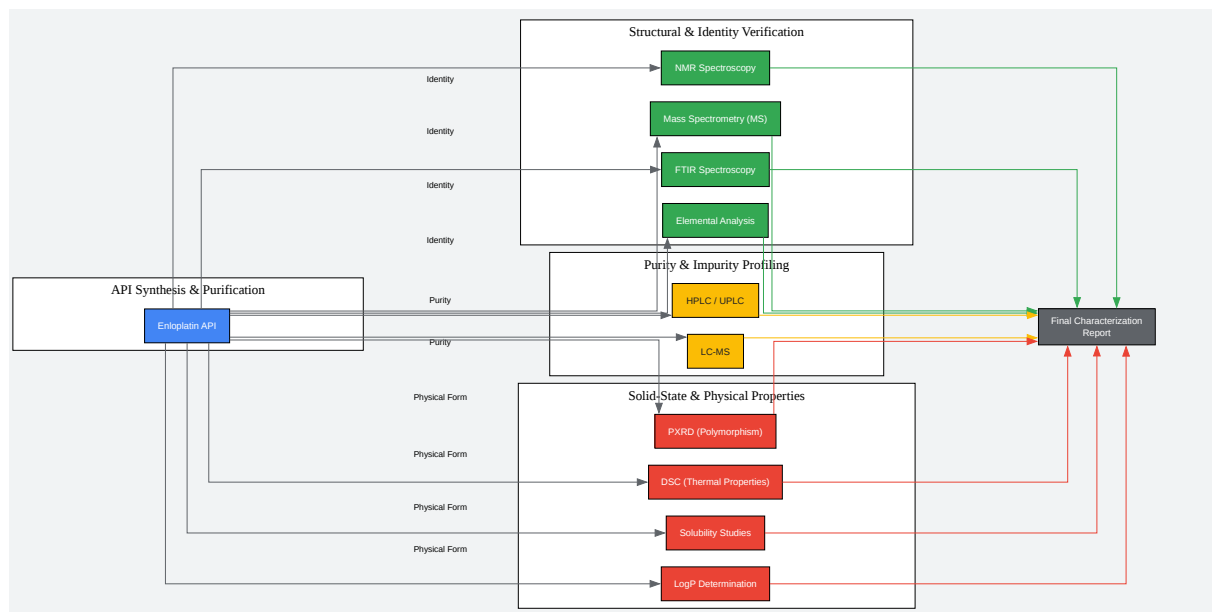
Procedure:

- **Phase Pre-saturation:** Mix n-octanol and the aqueous phase (e.g., water) vigorously for at least 24 hours to ensure mutual saturation. Separate the two phases.
- **Sample Preparation:** Prepare a stock solution of **Enloplatin** in the pre-saturated aqueous phase.
- **Partitioning:** In a centrifuge tube, combine a known volume of the pre-saturated n-octanol with a known volume of the **Enloplatin** stock solution (a 1:1 ratio is common).
- **Equilibration:** Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.
- **Phase Separation:** Centrifuge the mixture at high speed to achieve a clean separation of the aqueous and organic layers.
- **Quantification:**
 - Carefully collect samples from both the n-octanol and aqueous layers.
 - Quantify the concentration of **Enloplatin** in each phase using a suitable analytical method. Note that the calibration curve should be prepared in the corresponding solvent for each phase.
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase:
 - $P = [\text{Concentration}]_{\text{n-octanol}} / [\text{Concentration}]_{\text{aqueous}}$
 - $\text{LogP} = \log_{10}(P)$

Visualized Workflows and Pathways

Physicochemical Characterization Workflow

The comprehensive characterization of an Active Pharmaceutical Ingredient (API) like **Enloplatin** follows a structured workflow to ensure all critical quality attributes are assessed.

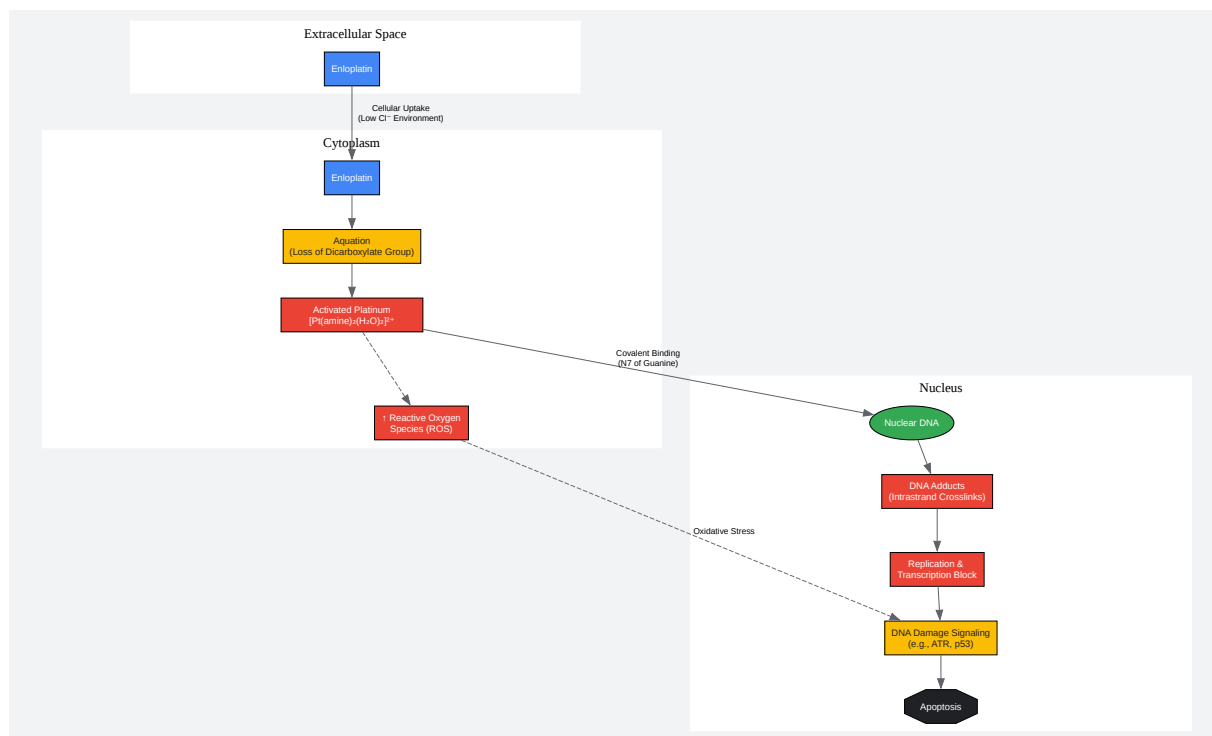


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Fig. 1: Experimental workflow for the physicochemical characterization of **Enloplatin** API.

Proposed Mechanism of Action

As a platinum-based alkylating agent, **Enloplatin**'s mechanism of action is believed to be analogous to that of cisplatin and carboplatin. It acts by forming covalent adducts with DNA, which ultimately triggers cell cycle arrest and apoptosis.



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Fig. 2: Proposed signaling pathway for **Enloplatin**'s cytotoxic mechanism of action.

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